![molecular formula C18H16FN3O4 B2814542 prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683779-00-2](/img/structure/B2814542.png)
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic compounds, particularly those containing the pyrido[2,3-d]pyrimidine moiety, focuses on the development of novel synthetic methodologies and the exploration of their chemical properties. For instance, the synthesis of various pyrido[2,3-d]pyrimidine derivatives has been achieved through different synthetic routes, including cyclocondensation reactions, nucleophilic substitution reactions, and reductive aminations. These methods have enabled the creation of compounds with potential biological activities, demonstrating the versatility and significance of pyrido[2,3-d]pyrimidine derivatives in medicinal chemistry (Tolkunov et al., 2013), (Shanmugasundaram et al., 2011).
Biological Evaluation and Applications
Pyrido[2,3-d]pyrimidine derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and antitumor effects. These studies have led to the identification of compounds with significant activity profiles, suggesting their potential as therapeutic agents. For example, novel derivatives synthesized through nucleophilic substitution reactions exhibited antibacterial and antitumor activities, highlighting the relevance of pyrido[2,3-d]pyrimidine scaffolds in the development of new drugs (Shanmugasundaram et al., 2011), (Grivsky et al., 1980).
properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-3-8-26-17(24)12-9(2)20-15-14(16(23)22-18(25)21-15)13(12)10-4-6-11(19)7-5-10/h3-7,13H,1,8H2,2H3,(H3,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBPZXSUFKWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)F)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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